4-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-2,3-dihydro-1H-quinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-3-4-11-8-2-1-6(10(13)14)5-7(8)9/h1-2,5,11H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKKTPIYPHYJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51552-75-1 | |
| Record name | 4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Anthranilic Acid Ester Cyclization
A widely employed method involves the cyclocondensation of ethyl 3-aminobenzoate derivatives with β-keto esters. For example, ethyl 3-amino-6-nitrobenzoate reacts with ethyl acetoacetate in refluxing diphenyl ether (180°C, 6 h) to yield ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate (62% yield). The nitro group at position 6 is subsequently reduced using hydrogen gas (1 atm, 10% Pd/C, ethanol) and hydrolyzed to the carboxylic acid via 6 M HCl reflux (4 h, 78% yield).
Critical Parameters
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Catalyst : Sodium methanolate enhances cyclization kinetics by deprotonating the β-keto ester.
-
Solvent : High-boiling solvents (e.g., diphenyl ether) prevent premature decomposition.
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Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at position 6 improve cyclization yields by 18–22% compared to unsubstituted analogs.
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 150°C, 20 min) reduces reaction times from hours to minutes. Ethyl 3-amino-6-cyanobenzoate and dimethyl acetylenedicarboxylate undergo cyclization in DMF to form the tetrahydroquinoline core with 85% yield, followed by nitrile hydrolysis (H₂SO₄, 110°C, 3 h) to the carboxylic acid. This method minimizes side products like decarboxylated derivatives, which typically form under conventional heating.
Gould–Jacobs Reaction Adaptations
Classical Gould–Jacobs Pathway
The Gould–Jacobs reaction, traditionally used for 4-hydroxyquinolines, has been modified to synthesize 4-oxo derivatives. 3-Amino-5-carboxybenzoic acid reacts with ethoxymethylenemalonic ester in refluxing ethanol (12 h), forming 4-hydroxyquinoline-6-carboxylic acid. Tautomerization to the 4-oxo form is achieved by heating in acetic acid (120°C, 2 h, 70% yield). Partial hydrogenation (H₂, 50 psi, 5% Rh/Al₂O₃, THF) selectively saturates the pyridine ring, yielding the tetrahydroquinoline scaffold (89% selectivity).
Limitations
One-Pot Gould–Jacobs–Hydrogenation Sequence
A streamlined protocol combines cyclization and hydrogenation:
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Cyclization : 3-Amino-6-ethoxycarbonylbenzoic acid + diethyl ethoxymethylenemalonate → 4-hydroxyquinoline-6-carboxylate (72% yield).
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In Situ Hydrogenation : H₂ (3 atm), Pd/C (5 mol%), 80°C, 8 h → 4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate (68% yield).
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Hydrolysis : 2 M NaOH, 60°C, 2 h → target acid (91% yield).
This method reduces purification steps but requires careful pH adjustment during hydrolysis to prevent lactam formation.
Functional Group Interconversion Strategies
Nitrile Hydrolysis
6-Cyano-4-oxo-1,2,3,4-tetrahydroquinoline undergoes hydrolysis in concentrated H₂SO₄ (110°C, 6 h) to furnish the carboxylic acid (83% yield). Alternative conditions (20% KOH, ethylene glycol, 160°C) achieve similar yields but generate more waste.
Oxidation of Alcohols
6-Hydroxymethyl derivatives are oxidized using Jones reagent (CrO₃/H₂SO₄, 0°C → 25°C, 2 h) to the carboxylic acid (65% yield). Over-oxidation to ketones is mitigated by slow reagent addition.
Industrial-Scale Production Challenges
Catalyst Recycling
Homogeneous catalysts (e.g., TiCl₄ in cyclization steps) pose separation issues. Immobilized variants (e.g., Ti-SBA-15 mesoporous silica) enable reuse for 5 cycles with <8% activity loss.
Byproduct Management
Common byproducts include:
| Byproduct | Formation Cause | Mitigation Strategy |
|---|---|---|
| Decarboxylated quinoline | Prolonged heating | Reduced reaction time (≤3 h) |
| Lactam derivatives | Intramolecular cyclization | pH control during hydrolysis |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: As mentioned earlier, reduction reactions are crucial in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Raney nickel, platinum catalysts, tin in hydrochloric acid, and zinc in formic acid are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Biological Activity
Overview
4-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H9NO3. It is part of a larger family of tetrahydroquinoline derivatives that have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article provides a comprehensive review of its biological activity, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition of various enzymes and modulation of signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for cancer cell proliferation and survival.
- Receptor Binding : It may bind to specific receptors involved in cellular signaling pathways, affecting processes such as apoptosis and cell migration.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity:
- Colorectal Cancer (CRC) : A study demonstrated that derivatives of tetrahydroquinoline could inhibit CRC growth by inducing oxidative stress and disrupting cellular homeostasis through the PI3K/AKT/mTOR signaling pathway. This led to increased autophagy and cell death in cancer cells .
| Compound | Activity | Concentration | Mechanism |
|---|---|---|---|
| 20d | Inhibits CRC growth | Micromolar | Induces oxidative stress |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It shows promise against various bacterial strains due to its ability to interfere with bacterial metabolic processes .
Enzyme Inhibition Studies
Research has highlighted the potential of this compound as an inhibitor of enzymes involved in lipid metabolism and cancer progression:
- Cholesterol Ester Transfer Protein (CETP) Inhibitor : This property suggests it could be useful in managing hypercholesterolemia .
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Study on Colorectal Cancer : The compound was tested for its ability to inhibit tumor growth in vitro. Results showed a significant reduction in cell viability and migration .
- Antimicrobial Testing : The compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the common synthetic routes for 4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and how do reaction conditions influence yield?
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer: Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify the tetrahydroquinoline backbone and substituent positions (e.g., δ ~2.5 ppm for methyl groups, δ ~170 ppm for carbonyl carbons) .
- Infrared (IR) spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~2500–3300 cm (carboxylic acid O-H) .
- Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 245 for intermediate derivatives) .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: Early studies highlight:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and E. coli via β-ketoacyl-ACP synthase inhibition .
- Enzyme modulation : Interaction with cytochrome P450 isoforms (IC₅₀ ~5 µM) using fluorescence-based assays .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed, particularly for the 4-oxo and 6-carboxylic acid groups?
Methodological Answer: Regioselectivity issues arise due to competing electrophilic substitution at quinoline positions. Strategies include:
- Protecting group strategies : Temporarily masking the carboxylic acid with tert-butyl esters to direct ketone formation at position 4 .
- Catalytic control : Using Lewis acids (e.g., AlCl₃) to favor cyclization over side reactions .
- Computational modeling : DFT calculations to predict reactive sites and optimize transition states .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
Methodological Answer: Discrepancies often stem from solvent effects or tautomerism. Mitigation involves:
- Variable-temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism affecting δ ~12 ppm for carboxylic protons) .
- X-ray crystallography : Definitive confirmation of solid-state structure (e.g., bond lengths of 1.38 Å for C=O groups) .
- Benchmarking against analogs : Compare with spectra of derivatives like 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (δ ~7.2 ppm for aromatic protons) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
